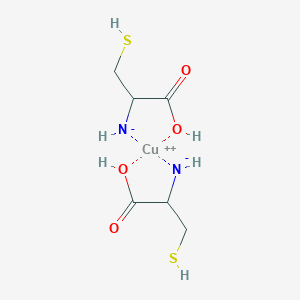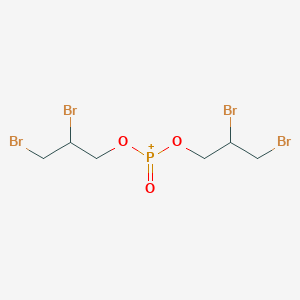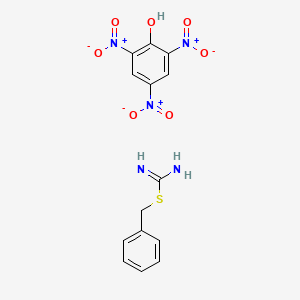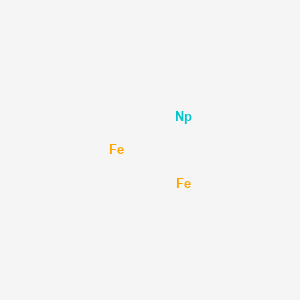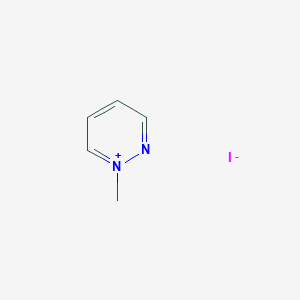
1-Methylpyridazin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpyridazin-1-ium iodide is a chemical compound with the molecular formula C5H7IN2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylpyridazin-1-ium iodide can be synthesized through the methylation of pyridazine using methyl iodide. The reaction typically involves the use of a base such as potassium carbonate to facilitate the methylation process. The reaction is carried out in an appropriate solvent, such as acetonitrile, under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylpyridazin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles such as chloride or bromide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium chloride or sodium bromide in an aqueous or organic solvent.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of 1-Methylpyridazin-1-ium.
Reduction: Formation of reduced derivatives, potentially leading to the corresponding pyridazine.
Substitution: Formation of 1-Methylpyridazin-1-ium chloride or bromide.
Aplicaciones Científicas De Investigación
1-Methylpyridazin-1-ium iodide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Methylpyridazin-1-ium iodide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The compound’s effects are mediated through pathways involving its interaction with cellular components, potentially leading to changes in cellular function and signaling.
Comparación Con Compuestos Similares
1,2,5-Trimethylpyrazin-1-ium iodide: Similar in structure but with different substitution patterns on the pyrazine ring.
1-Methyl-4-phenylpyridinium iodide: Another methylated heterocyclic compound with distinct biological activities.
Uniqueness: 1-Methylpyridazin-1-ium iodide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
15085-53-7 |
|---|---|
Fórmula molecular |
C5H7IN2 |
Peso molecular |
222.03 g/mol |
Nombre IUPAC |
1-methylpyridazin-1-ium;iodide |
InChI |
InChI=1S/C5H7N2.HI/c1-7-5-3-2-4-6-7;/h2-5H,1H3;1H/q+1;/p-1 |
Clave InChI |
JYQAGXJBSCYNOQ-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC=CC=N1.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


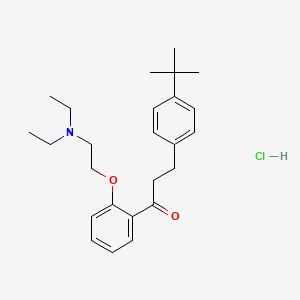
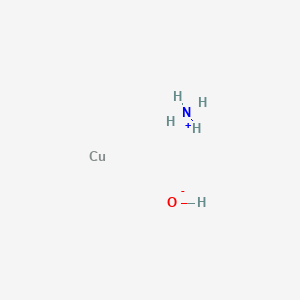
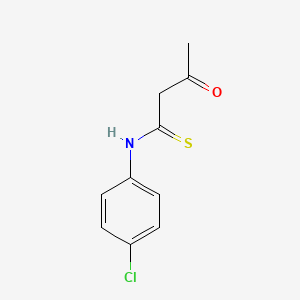
![(Methylamino)[(propan-2-ylideneamino)oxy]methanone](/img/structure/B14716633.png)
oxophosphanium](/img/structure/B14716640.png)
